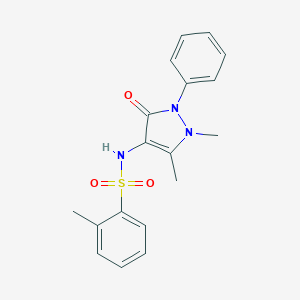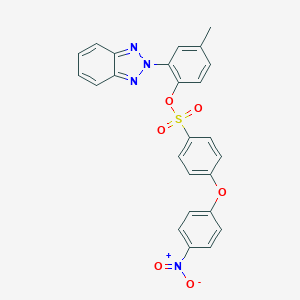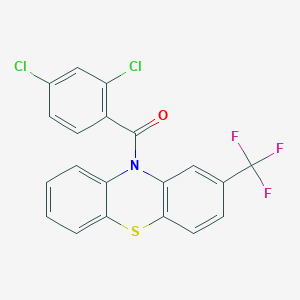
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out at elevated temperatures, around 50°C, and requires stirring for several hours to ensure complete conversion . The resulting product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Nitric acid, halogens; reactions are conducted in the presence of a catalyst such as sulfuric acid at controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. It has shown promising results in preclinical studies for the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and analytical reagents.
作用機序
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream effects.
類似化合物との比較
Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioylbenzamide: Similar structure but with a carbamothioyl group instead of a sulfonamide group.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide: Similar structure with additional methyl groups on the benzene ring.
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both pyrazole and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
357.4g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-9-7-8-12-16(13)25(23,24)19-17-14(2)20(3)21(18(17)22)15-10-5-4-6-11-15/h4-12,19H,1-3H3 |
InChIキー |
WMZLQRPPHHJSHY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromophenyl)-5-(2,4-dichlorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B405968.png)
![4-[3-(benzyloxy)-4-methoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405969.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-[(phenylamino)carbonyl]benzenesulfonate](/img/structure/B405970.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405972.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B405974.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B405975.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405976.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B405979.png)
![3-methyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405981.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B405982.png)

![2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405990.png)
![10-[3-(3,4-dimethoxyphenyl)acryloyl]-10H-phenothiazine](/img/structure/B405991.png)
